molecular formula C17H17F2N3OS B4239618 N-(3,5-difluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide

N-(3,5-difluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide

Cat. No.: B4239618
M. Wt: 349.4 g/mol
InChI Key: UPHPMKDXHNDKHV-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry, and is substituted with both difluorophenyl and hydroxyphenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the difluorophenyl and hydroxyphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carbothioamide group under controlled conditions, such as using thionyl chloride or other sulfur-containing reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,5-difluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, while the difluorophenyl and hydroxyphenyl groups can enhance binding affinity and specificity. The carbothioamide group may also play a role in modulating the compound’s activity through interactions with sulfur-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-difluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern and the presence of the piperazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3OS/c18-12-9-13(19)11-14(10-12)20-17(24)22-7-5-21(6-8-22)15-3-1-2-4-16(15)23/h1-4,9-11,23H,5-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHPMKDXHNDKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=S)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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